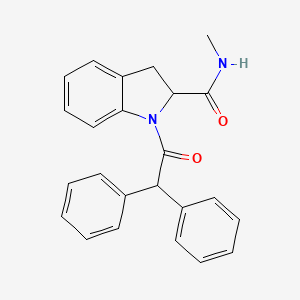
1-(2,2-diphénylacétyl)-N-méthylindoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylacetyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a diphenylacetyl group attached to the indoline ring, which is further substituted with a carboxamide group
Applications De Recherche Scientifique
1-(2,2-Diphenylacetyl)-N-methylindoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Méthodes De Préparation
The synthesis of 1-(2,2-diphenylacetyl)-N-methylindoline-2-carboxamide typically involves the following steps:
Formation of 2,2-diphenylacetic acid: This can be synthesized from glyoxylic acid and benzene under specific reaction conditions.
Conversion to diphenylacetyl chloride: The 2,2-diphenylacetic acid is then converted to diphenylacetyl chloride using thionyl chloride or oxalyl chloride.
Acylation of indoline: The diphenylacetyl chloride is reacted with N-methylindoline-2-carboxamide in the presence of a base such as triethylamine to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(2,2-Diphenylacetyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylacetyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-(2,2-diphenylacetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can lead to therapeutic effects in the treatment of diseases.
Comparaison Avec Des Composés Similaires
1-(2,2-Diphenylacetyl)-N-methylindoline-2-carboxamide can be compared with other indoline derivatives, such as:
1-(2,2-Diphenylacetyl)-3-methylindolin-2-one: This compound has a similar structure but differs in the substitution pattern on the indoline ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring instead of an indoline ring and exhibits different biological activities.
The uniqueness of 1-(2,2-diphenylacetyl)-N-methylindoline-2-carboxamide lies in its specific substitution pattern and the resulting biological and chemical properties.
Propriétés
IUPAC Name |
1-(2,2-diphenylacetyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-25-23(27)21-16-19-14-8-9-15-20(19)26(21)24(28)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21-22H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNBLSFXZKNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B2546410.png)
![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)
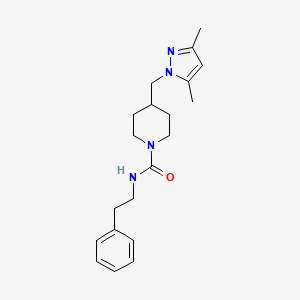

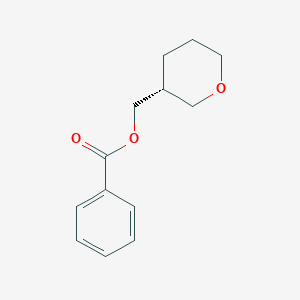
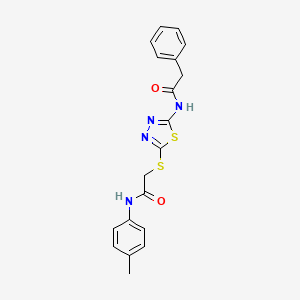
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)
![5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2546422.png)
![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide](/img/structure/B2546426.png)
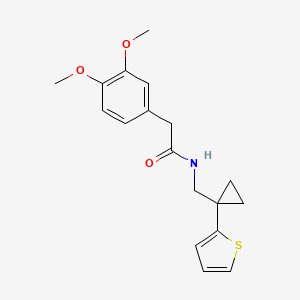
![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)
![3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B2546431.png)
![N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2546433.png)
